N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine

Description

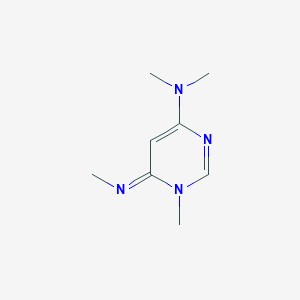

N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine is a pyrimidine derivative characterized by a partially saturated six-membered ring with three methyl groups and a methylimino substituent. Its structure (molecular formula: C₈H₁₆N₅) combines aromatic and non-aromatic features due to the 1,6-dihydro tautomer, which influences its electronic properties and reactivity. The compound’s stereoelectronic profile is defined by the methyl substituents at positions 1, 4 (N,N-dimethyl), and 6 (methylimino), which enhance steric bulk and modulate solubility. X-ray crystallography, often employing programs like SHELXL for small-molecule refinement, has been critical in resolving its tautomeric states and hydrogen-bonding patterns .

Properties

Molecular Formula |

C8H14N4 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

N,N,1-trimethyl-6-methyliminopyrimidin-4-amine |

InChI |

InChI=1S/C8H14N4/c1-9-7-5-8(11(2)3)10-6-12(7)4/h5-6H,1-4H3 |

InChI Key |

BZOYMSKJEYFGKU-UHFFFAOYSA-N |

Canonical SMILES |

CN=C1C=C(N=CN1C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with pyrimidine derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are essential to achieve consistent quality and high efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to halogenated derivatives.

Scientific Research Applications

N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Pyrimidine Derivatives

| Feature | N,N,1-Trimethyl-6-(methylimino)-... | 1,3-Dimethyl-6-imino-... | 6-Ethylimino-... |

|---|---|---|---|

| Ring Saturation | 1,6-dihydro | 1,6-dihydro | 1,6-dihydro |

| Substituents | 3× CH₃, 1× CH₃-N= | 2× CH₃, 1× NH | 1× CH₂CH₃, 1× NH |

| Hydrogen Bond Donors | 1 | 2 | 1 |

Biological Activity

N,N,1-Trimethyl-6-(methylimino)-1,6-dihydropyrimidin-4-amine is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a larger class of dihydropyrimidines, which are known for various therapeutic effects, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is . The structural features that contribute to its biological activity include the trimethyl and methylimino groups, which may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Studies have shown that derivatives of dihydropyrimidines can inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial activity against a range of pathogens. This could be due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

- Anti-inflammatory Effects : Dihydropyrimidine derivatives have been reported to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes.

Case Study 1: Antitumor Effects

A study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial membrane potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 10 | Mitochondrial disruption |

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of the compound was evaluated against Gram-positive and Gram-negative bacteria. The results showed notable inhibition zones in agar diffusion assays.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 3: Anti-inflammatory Activity

Research also explored the anti-inflammatory properties of this compound using an animal model of acute inflammation. The administration of this compound resulted in a significant reduction in edema compared to control groups.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 50 |

Mechanistic Insights

The biological activities of this compound are believed to arise from its interaction with specific molecular targets:

- Cell Cycle Regulators : The compound may influence cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

- Apoptotic Pathways : Activation of caspases has been observed in treated cells, indicating a pathway towards programmed cell death.

- Inflammatory Mediators : The inhibition of NF-kB signaling has been proposed as a mechanism for its anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.